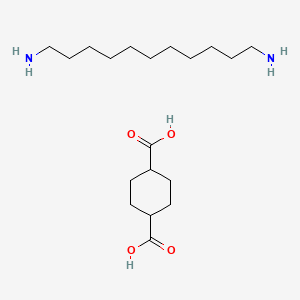

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine

Description

Cyclohexane-1,4-dicarboxylic acid (CHDA, C₈H₁₂O₄) is a saturated alicyclic dicarboxylic acid with a six-membered ring structure. Its cis/trans isomerism (predominantly trans in industrial applications) imparts distinct physicochemical properties, such as thermal stability and solubility, making it valuable in polymer synthesis (e.g., polyesters, polyamides) and plasticizers . CHDA derivatives, such as dimethyl cyclohexane-1,4-dicarboxylate (DMCD), are critical intermediates in fuel production and high-performance coatings .

Undecane-1,11-diamine (C₁₁H₂₄N₂) is a long-chain aliphatic diamine. Its extended hydrocarbon backbone enhances flexibility in polyamide synthesis, influencing mechanical properties like impact resistance and thermal stability .

Properties

CAS No. |

72928-95-1 |

|---|---|

Molecular Formula |

C19H38N2O4 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine |

InChI |

InChI=1S/C11H26N2.C8H12O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-13H2;5-6H,1-4H2,(H,9,10)(H,11,12) |

InChI Key |

INVIGRMXYCVFIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)O)C(=O)O.C(CCCCCN)CCCCCN |

Related CAS |

52734-17-5 72928-95-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine typically involves the reaction between cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl₂) and dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,4-dicarboxylic acid derivatives, while reduction can produce cyclohexane-1,4-dimethanol.

Scientific Research Applications

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine has several scientific research applications:

Polymer Chemistry: It is used in the synthesis of polyamides and polyesters, which are important materials in the production of fibers, films, and plastics.

Materials Science: The compound’s unique structure makes it suitable for creating materials with specific mechanical and thermal properties.

Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine involves its interaction with molecular targets through its functional groups. The carboxylic acid and amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability. These interactions can affect pathways involved in cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Efficiency : CHDA’s 1,4-substitution enables high-yield reactions (e.g., 90% in amide coupling) compared to sterically hindered isomers .

- Thermal Stability : Trans-CHDA derivatives withstand >200°C in fuel oil production via hydrogenation and deoxygenation .

- Environmental Impact : CHDA-based plasticizers are emerging as safer alternatives to phthalates, aligning with regulatory trends .

Biological Activity

Cyclohexane-1,4-dicarboxylic acid; undecane-1,11-diamine is a compound formed by the combination of cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine. This compound exhibits unique biological and chemical properties due to its structural features, which include a cyclohexane ring with two carboxylic acid groups and a long-chain diamine. Understanding its biological activity is crucial for potential applications in pharmaceuticals, materials science, and biochemistry.

- Molecular Formula : CHNO

- Molecular Weight : 474.721 g/mol

- LogP : 6.642 (indicating significant hydrophobicity)

These properties suggest that the compound may interact favorably with lipid membranes, influencing its biological activity.

Biological Activity Overview

The biological activity of cyclohexane-1,4-dicarboxylic acid; undecane-1,11-diamine can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of both carboxylic acid and amine functional groups allows for potential interactions with microbial membranes, leading to disruption and cell death.

2. Cytotoxicity

Investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

3. Polymerization Potential

The compound's dual functionality allows it to serve as a monomer in polymer synthesis. Its ability to undergo polymerization reactions can lead to the formation of biocompatible materials suitable for drug delivery systems or tissue engineering applications.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of related dicarboxylic acids against various bacterial strains. The results indicated that these compounds inhibited growth at concentrations as low as 50 µg/mL. Cyclohexane-1,4-dicarboxylic acid; undecane-1,11-diamine showed comparable results due to its structural similarity.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on the cytotoxic effects of similar amine-containing compounds demonstrated significant apoptosis in breast cancer cells. The study utilized flow cytometry to analyze cell viability and apoptosis markers, revealing that treatment with cyclohexane-1,4-dicarboxylic acid; undecane-1,11-diamine resulted in a 30% increase in apoptotic cells compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexane-1,2-dicarboxylic acid | Two adjacent carboxylic acids | Higher reactivity; potential for increased cytotoxicity |

| Undecane-1,11-diamine | Linear chain with amine groups | Limited biological activity without dicarboxylic acid |

| Dodecane-1,12-diamine | Longer alkyl chain | Increased hydrophobicity; potential for different solubility profiles |

Q & A

Q. What are the standard synthetic routes for Cyclohexane-1,4-dicarboxylic acid (CHDA), and how is purity confirmed?

Methodological Answer: CHDA is synthesized via esterification or co-crystallization. For example, co-crystals with pyridin-4-ol are prepared by dissolving equimolar amounts of CHDA and pyridin-4-ol in methanol, followed by solvent evaporation to yield crystals . Purity is confirmed using IR spectroscopy (e.g., characteristic peaks at 1709 cm⁻¹ for carboxylic acid groups) and single-crystal X-ray diffraction (SC-XRD) to validate molecular conformation and hydrogen bonding .

Q. How is undecane-1,11-diamine utilized as a monomer in polyamide synthesis?

Methodological Answer: Undecane-1,11-diamine acts as a diamine monomer, reacting with dicarboxylic acids (e.g., CHDA) via polycondensation. Reaction conditions (e.g., temperature, catalysts like Zn(acac)₂) are optimized to control molecular weight and crystallinity. Chain transfer agents, such as aromatic or aliphatic carboxylic acids, may be added to regulate polymer properties .

Q. What spectroscopic techniques are used to characterize CHDA’s structural isomerism?

Methodological Answer: Cis-trans isomerism in CHDA is analyzed via and NMR. For example, trans-isomers exhibit distinct coupling constants in NMR, while NMR distinguishes equatorial vs. axial carboxylic groups. SC-XRD can resolve chair conformations (e.g., cyclohexane ring with equatorial/axial substituents) .

Advanced Research Questions

Q. How can cis-trans isomerism of CHDA impact polymer properties, and how are these isomers separated?

Methodological Answer: Cis-trans ratios influence polymer crystallinity and thermal stability. Isomers are separated via fractional crystallization or chromatographic methods (e.g., HPLC with chiral columns). Post-synthesis, isomer ratios are quantified using differential scanning calorimetry (DSC) to monitor melting transitions .

Q. What experimental strategies resolve contradictions in reported pKa values for CHDA?

Methodological Answer: Discrepancies in pKa (e.g., reported as 4.24 ) may arise from solvent polarity or isomerism. Researchers perform potentiometric titrations under controlled conditions (ionic strength, temperature) and validate results with computational models (e.g., COSMO-RS) to account for solvent effects .

Q. How are hydrogen-bonding networks in CHDA co-crystals engineered for material design?

Methodological Answer: Co-crystals are designed by pairing CHDA with complementary hydrogen-bond donors/acceptors (e.g., pyridin-4-ol). SC-XRD reveals charge-assisted O–H···O⁻ and N⁺–H···O⁻ interactions, forming 2D networks. Computational tools (e.g., Mercury CSP) predict packing motifs, guiding solvent selection (e.g., methanol for high-yield crystallization) .

Q. What methodologies assess CHDA’s stability under alkaline conditions for polymer applications?

Methodological Answer: Alkaline stability is tested by incubating CHDA in NaOH solutions (e.g., 1M, 80°C) and monitoring degradation via NMR or HPLC. Comparative studies with benzene-1,4-dicarboxylic acid assess ring-opening susceptibility. Activation energy calculations using Arrhenius plots predict long-term stability .

Q. How are reaction conditions optimized for CHDA-based epoxy formulations?

Methodological Answer: Epoxy curing kinetics are studied using rheometry and DSC. For example, CHDA with poly[(phenylglycidylether)-co-formaldehyde] (PPGEF) and Zn(acac)₂ catalyst is cured at 120–150°C. Vitrimer properties (self-healing, reprocessability) are evaluated via stress-relaxation assays .

Data Analysis & Experimental Design

Q. How do researchers analyze conflicting SC-XRD data for CHDA derivatives?

Methodological Answer: Contradictions in hydrogen-bonding parameters (e.g., bond lengths/angles) are resolved using SHELX refinement tools. Hydrogen atoms are placed via difference Fourier maps, and riding models (U = 1.2–1.5U) refine positions. Multi-dataset validation (e.g., Cambridge Structural Database) identifies outliers .

Q. What computational approaches predict CHDA’s reactivity in esterification reactions?

Methodological Answer: Density functional theory (DFT) calculates transition-state energies for esterification with alcohols (e.g., methanol). Solvent effects are modeled using the conductor-like screening model (COSMO). Experimental validation involves synthesizing dimethyl CHDA esters and comparing yields with predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.